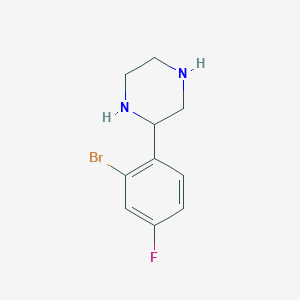

2-(2-Bromo-4-fluorophenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Bromo-4-fluorophenyl)piperazine” is a synthetic compound derived from piperazine, a cyclic amine, and bromo-2-fluorophenyl methyl group. It has a molecular formula of C10H12BrFN2 and an average mass of 259.118 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-4-fluorophenyl)piperazine” consists of a piperazine ring bound to a phenyl group that is substituted with bromine and fluorine atoms .

Chemical Reactions Analysis

This compound and its derivatives have been synthesized through Fe-catalyzed reactions, showcasing the compound’s role in creating drugs that improve cerebral blood circulation and show antihistamine activity.

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 259.118 Da .

科学的研究の応用

Medicinal Chemistry

The piperazine moiety, which is present in “2-(2-Bromo-4-fluorophenyl)piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Synthetic Methodologies

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . In the discovery and process chemistry, various synthetic methodologies are used to prepare the compounds .

Kinase Inhibitors

Piperazine-containing drugs, including “2-(2-Bromo-4-fluorophenyl)piperazine”, can act as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain enzymes called kinases that cells use during growth and division .

Receptor Modulators

Piperazine-containing drugs can also act as receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body’s cells .

Luminescent Properties

Photo-induced Electron Transfer (PET) Processes

These compounds have potential in photo-induced electron transfer (PET) processes. PET is a process where an excited electron is transferred from one molecule (the donor) to another (the acceptor).

Analytical Chemistry

Piperazines, including “2-(2-Bromo-4-fluorophenyl)piperazine”, are used in analytical chemistry . They can be identified and analyzed in seized materials using various techniques such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Illicit Manufacture

While not a positive application, it’s important to note that piperazines can be illicitly manufactured . Therefore, understanding their properties and uses can aid in their detection and regulation .

作用機序

Safety and Hazards

将来の方向性

Piperazine derivatives, including “2-(2-Bromo-4-fluorophenyl)piperazine”, have been the focus of recent research due to their wide range of biological and pharmaceutical activity. They have been used in the synthesis of various drugs, and future research may continue to explore their potential applications .

特性

IUPAC Name |

2-(2-bromo-4-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHXUWAUDUUCBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=C(C=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)

![1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone](/img/structure/B2365983.png)

![3-(4-Methylphenyl)-8-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2365986.png)

![1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B2365987.png)

![Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2365992.png)